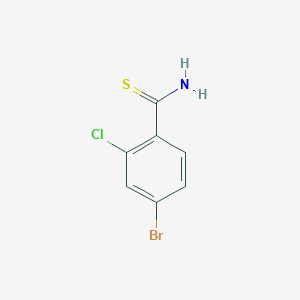

4-Bromo-2-chlorobenzothioamide

Description

Overview of Benzothioamide Class in Contemporary Organic Synthesis

Benzothioamides are aromatic compounds characterized by a benzene (B151609) ring attached to a thioamide functional group (-CSNH2). The thioamide group is a sulfur analog of an amide, where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique chemical characteristics to the molecule. In contemporary organic synthesis, benzothioamides serve as versatile building blocks. For instance, they are utilized in the synthesis of various heterocyclic compounds, such as 1,2,4-thiadiazoles, through oxidative dimerization reactions. savemyexams.com Furthermore, the thioamide functional group can be a precursor to other functionalities and is known to participate in various coupling reactions. researchgate.net Some benzothioamide derivatives have been investigated for their potential biological activities, making them relevant in medicinal chemistry. rsc.org

Significance of Halogen Substitution Patterns in Aromatic Systems

The presence and position of halogen atoms on an aromatic ring have a profound impact on the molecule's reactivity and physical properties. Halogens are deactivating groups in electrophilic aromatic substitution reactions, meaning they decrease the rate of reaction compared to unsubstituted benzene. researchgate.net This is due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing for incoming electrophiles due to the resonance effect of their lone pairs of electrons.

Positioning of 4-Bromo-2-chlorobenzothioamide within the Broader Chemical Landscape

This compound, with its specific substitution pattern, is positioned as a potentially valuable intermediate in organic synthesis. Its structure combines the functionalities of a benzothioamide with the directing and reactivity-modulating effects of two different halogen atoms. The presence of a bromine atom at the 4-position and a chlorine atom at the 2-position makes it a unique substrate for a variety of chemical transformations. For instance, the bromine atom could be a site for cross-coupling reactions, while the chlorine atom's proximity to the thioamide group could influence its reactivity. This compound is a member of the broader class of halogenated building blocks used in the synthesis of more complex molecules, including pharmaceuticals and materials. researchgate.net The CAS number for this compound is 1196879-27-2. researchgate.net

Interactive Data Table: Properties of a Key Precursor

Since detailed experimental data for this compound is not widely available in public literature, the properties of its direct precursor, 4-Bromo-2-chlorobenzonitrile (B136228), are presented below to provide context.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClN | nih.gov |

| Molecular Weight | 216.46 g/mol | nih.gov |

| Appearance | White to off-white crystalline powder | tandfonline.com |

| Melting Point | 79-82 °C | tandfonline.com |

| Boiling Point | 312.8 °C | tandfonline.com |

| Solubility | Soluble in ethanol (B145695), methanol, and chloroform; sparingly soluble in water. | tandfonline.com |

Detailed Research Findings: Synthesis

While a specific, peer-reviewed synthesis of this compound is not extensively documented, its preparation can be inferred from established methods for the synthesis of benzothioamides. The most plausible route involves the conversion of the corresponding benzonitrile (B105546) or benzamide (B126).

A common and effective method for the synthesis of benzothioamides is the reaction of benzonitriles with a source of hydrogen sulfide (B99878). Research has shown that various substituted benzonitriles can be efficiently converted to their corresponding benzothioamides. tandfonline.comnih.gov For example, a novel method utilizes H₂S-based salts in supercritical CO₂ to achieve high yields of benzothioamides from benzonitriles, including halogenated derivatives. tandfonline.com

Another well-established method is the thionation of amides using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). chemspider.commdpi.com This reagent is widely used to convert carbonyl compounds, including amides, into their thiocarbonyl analogs. The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). mdpi.com

Given the availability of 4-Bromo-2-chlorobenzonitrile as a starting material, a likely synthetic pathway to this compound would be its direct thionation. Alternatively, the benzonitrile could first be hydrolyzed to 4-bromo-2-chlorobenzamide, which is then treated with a thionating agent like Lawesson's reagent.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClNS |

|---|---|

Molecular Weight |

250.54 g/mol |

IUPAC Name |

4-bromo-2-chlorobenzenecarbothioamide |

InChI |

InChI=1S/C7H5BrClNS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) |

InChI Key |

BHRJGRJPKSECRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=S)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a detailed connectivity map of the molecule can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 4-Bromo-2-chlorobenzothioamide are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The predicted chemical shifts are influenced by the electronic effects of the bromine, chlorine, and thioamide functional groups.

Proton (¹H) NMR:

The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be characteristic of a 1,2,4-trisubstituted benzene ring. The two protons of the thioamide (-CSNH₂) group are expected to appear as a broad singlet, due to quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water in the solvent.

Carbon-¹³ (¹³C) NMR:

The ¹³C NMR spectrum is predicted to display six signals for the aromatic carbons and one for the thioamide carbon (C=S). The chemical shifts of the aromatic carbons are influenced by the inductive and mesomeric effects of the substituents. The carbon atom of the thioamide group is expected to resonate at a significantly downfield chemical shift, a characteristic feature of C=S bonds.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| C1 | - | ~135 | - | - |

| C2 | - | ~132 | - | - |

| C3 | ~7.6 | ~130 | d | J ≈ 8.5 |

| C4 | - | ~125 | - | - |

| C5 | ~7.4 | ~128 | dd | J ≈ 8.5, 2.0 |

| C6 | ~7.8 | ~131 | d | J ≈ 2.0 |

| C=S | - | ~198 | - | - |

| -NH₂ | ~7.5-8.5 (broad) | - | s (broad) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this compound, cross-peaks are expected between the adjacent aromatic protons: H5 would show a correlation with H6 and H3. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. sdsu.edu This would allow for the direct assignment of the carbon signals for C3, C5, and C6 based on the already assigned proton signals.

Halogen NMR (e.g., ¹⁹F NMR, where applicable to related compounds)

Direct NMR observation of halogens like ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br in organic molecules is generally challenging due to their large quadrupole moments, which lead to very broad signals. Therefore, halogen NMR is not a routine technique for the structural elucidation of compounds like this compound. Information about the presence and position of halogen atoms is typically inferred from their effects on the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrations

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, aromatic C-H, C=C, C=S, C-Cl, and C-Br bonds. The thioamide group has several characteristic vibrations, often referred to as thioamide bands, which are composites of C=S and C-N stretching and N-H bending modes. iosrjournals.orgscispace.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretching (asymmetric and symmetric) | 3400 - 3100 | Medium |

| Aromatic C-H stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C stretching | 1600 - 1450 | Medium to Strong |

| Thioamide I band (mainly C=S stretch) | 1550 - 1450 | Strong |

| Thioamide II band (C-N stretch and N-H bend) | 1420 - 1300 | Strong |

| Thioamide III band (C-N and C=S stretch) | 1150 - 950 | Medium |

| C-Cl stretching | 800 - 600 | Strong |

| C-Br stretching | 650 - 500 | Strong |

Raman Spectroscopy: Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, less polar bonds like C=C and C-S often produce strong signals in Raman spectra. ias.ac.innih.gov For this compound, the C=S stretching vibration, which can sometimes be weak or coupled in the IR spectrum, is expected to give a more distinct and intense band in the Raman spectrum. The aromatic ring vibrations and the C-Cl and C-Br stretching modes are also expected to be Raman active.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretching | 3100 - 3000 | Strong |

| Aromatic C=C ring stretching | 1600 - 1550 | Very Strong |

| Thioamide I band (mainly C=S stretch) | 1550 - 1450 | Medium |

| C=S stretching | 850 - 600 | Strong |

| C-Cl stretching | 800 - 600 | Medium |

| C-Br stretching | 650 - 500 | Medium |

Advanced Spectroscopic and Crystallographic Analysis of this compound

This article delves into the advanced spectroscopic characterization and detailed structural elucidation of the chemical compound this compound. The focus is strictly on its molecular properties as determined through modern analytical techniques.

The vibrational spectrum of a molecule, which includes infrared (IR) and Raman spectroscopy, provides a unique fingerprint based on the vibrations of its chemical bonds. However, these spectra can be significantly influenced by the surrounding solvent environment. rsc.orgresearchgate.net Solute-solvent interactions, particularly hydrogen bonding, can lead to noticeable shifts in vibrational frequencies (band shifts), changes in band intensities, and broadening of spectral bands. researchgate.net

For a molecule like this compound, the thioamide group (-CSNH2) is capable of acting as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the sulfur atom). In different solvents, the nature and strength of these interactions will vary, leading to changes in the vibrational spectrum.

Polar Protic Solvents (e.g., alcohols): These solvents can form strong hydrogen bonds with both the N-H protons and the sulfur atom of the thioamide group. This is expected to cause significant shifts in the N-H stretching and bending frequencies, as well as the C=S stretching frequency.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors. For instance, DMSO can form intermolecular hydrogen bonds that may alter or even break intramolecular hydrogen bonding patterns, thereby changing the mechanism of excited-state hydrogen bonding. researchgate.net This interaction primarily affects the N-H vibrational modes.

Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In these solvents, solute-solvent interactions are much weaker (primarily van der Waals forces). The vibrational spectrum recorded in a nonpolar solvent is often considered to be closest to the gas-phase spectrum of the molecule.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of an exact molecular formula.

The molecular formula of this compound is C7H5BrClNS. To confirm this, one would use HRMS to measure its exact mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element.

Calculation of Theoretical Exact Mass for C7H5BrClNS:

Carbon (¹²C): 7 × 12.000000 = 84.000000 Da

Hydrogen (¹H): 5 × 1.007825 = 5.039125 Da

Bromine (⁷⁹Br): 1 × 78.918337 = 78.918337 Da

Chlorine (³⁵Cl): 1 × 34.968853 = 34.968853 Da

Nitrogen (¹⁴N): 1 × 14.003074 = 14.003074 Da

Sulfur (³²S): 1 × 31.972071 = 31.972071 Da

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |

| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total Theoretical Exact Mass | 248.901460 |

An experimental HRMS measurement yielding a mass value extremely close to 248.901460 Da would unequivocally confirm the molecular formula of this compound. The presence of bromine and chlorine atoms also produces a characteristic isotopic pattern due to their natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), which further aids in structural confirmation.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, several key interactions are anticipated to define its supramolecular structure.

Hydrogen Bonding: The primary and most influential interaction would be N-H···S hydrogen bonds between the amino group of one molecule and the sulfur atom of a neighboring molecule. researchgate.netcardiff.ac.uk This type of interaction is a hallmark of thioamides and typically leads to the formation of dimeric motifs or infinite chains. researchgate.net

Halogen Bonding: The presence of both bromine and chlorine atoms introduces the possibility of halogen bonding. mdpi.commdpi.com This is a directional interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile, such as the sulfur atom or the aromatic π-system of another molecule. The strength of these interactions generally increases with the polarizability of the halogen (Br > Cl). mdpi.com

π-π Stacking: The aromatic benzene rings can interact through π-π stacking. These interactions can be either face-to-face or offset (displaced). The presence of electron-withdrawing halogen substituents influences the electron distribution of the ring, which in turn affects the geometry and strength of these stacking interactions.

In analogous halogenated compounds, molecules are often linked into sheets or more complex 3D networks through a combination of these interactions. nih.gov

Conformational analysis describes the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org For this compound, a key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the thioamide group (-CSNH2).

Studies on related benzamides and benzothioamides show that this group is often not perfectly coplanar with the aromatic ring. nih.gov For example, in N-(4-chlorophenyl)benzothioamide, the benzene and phenyl rings are inclined to one another by a significant angle. researchgate.net The degree of twisting is a balance between steric hindrance from the ortho-substituent (the chlorine atom at position 2) and the electronic effects of π-conjugation, which favors planarity. The thioamide unit itself typically adopts a trans conformation with respect to the C-N bond. researchgate.net The precise bond lengths and angles within the benzothioamide moiety are influenced by resonance, giving the C-N bond partial double-bond character.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The surface is generated around a molecule, and the distance from any point on the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface is calculated. These values are mapped onto the surface, typically using a normalized contact distance (dₙₒᵣₘ), which highlights regions of close intermolecular contact.

For a molecule like this compound, a Hirshfeld analysis would provide quantitative data on the various interactions. Based on analyses of similar bromo- and chloro-substituted aromatic compounds, the following distribution of contacts could be expected: nih.govmdpi.comiucr.org

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 11 - 30% | Represents the most abundant, though weakest, van der Waals contacts. nih.gov |

| C···H / H···C | 10 - 16% | Includes C-H···π interactions and general van der Waals contacts. nih.govmdpi.com |

| Br···H / H···Br | 9 - 14% | Highlights the significance of contacts involving the bromine atom, including weak hydrogen bonds. nih.goviucr.org |

| Cl···H / H···Cl | 12 - 22% | Indicates contacts involving the chlorine atom, which can be significant. nih.govmdpi.com |

| O···H / H···O or N···H / H···N | 7 - 24% | These are indicative of hydrogen bonding (data from analogous compounds with O or N atoms). nih.goviucr.org For the target molecule, N-H···S contacts would be a key feature. |

| Halogen···C / C···Halogen | ~7% | Contacts between halogen atoms and the carbon atoms of the aromatic ring. nih.gov |

| Halogen···Halogen | < 6% | Includes Br···Cl or Cl···Cl interactions, indicative of halogen bonding. nih.gov |

This quantitative mapping provides a powerful visual summary of how hydrogen bonding, halogen bonding, and other weaker forces collectively stabilize the crystal structure. mdpi.com

Computational and Theoretical Investigations of 4 Bromo 2 Chlorobenzothioamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of chemical compounds. For a molecule like 4-bromo-2-chlorobenzothioamide, DFT calculations would provide significant insights into its geometry, stability, and spectroscopic characteristics.

Geometry Optimization and Molecular Conformations

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For this compound, the orientation of the thioamide group (-CSNH₂) relative to the benzene (B151609) ring is of primary interest.

Studies on similar molecules, such as 4-chlorobenzothioamide, have shown that the thioamide group is often not perfectly coplanar with the aromatic ring. researchgate.net The dihedral angle between the plane of the benzene ring and the thioamide fragment is a key parameter. In the case of this compound, it is expected that two stable conformations (syn and anti) could exist, related to the rotation around the C(ring)-C(S) bond. The syn-conformer, where the C=S bond is oriented towards the chlorine atom, and the anti-conformer, where it is oriented away, would likely have slightly different energies. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would identify which conformer is the ground state.

Illustrative Optimized Geometrical Parameters

The following table presents typical bond lengths and angles that would be expected for the optimized geometry of this compound, based on analyses of related compounds. molaid.com

| Parameter | Expected Bond Length (Å) | Parameter | Expected Bond Angle (°) |

| C-Br | 1.89 - 1.91 | C-C-Br | 118 - 120 |

| C-Cl | 1.73 - 1.75 | C-C-Cl | 119 - 121 |

| C=S | 1.65 - 1.68 | C-C-S | 119 - 122 |

| C-N | 1.32 - 1.35 | S-C-N | 123 - 126 |

| Aromatic C-C | 1.38 - 1.41 | C-N-H | 118 - 120 |

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculations provide the fundamental vibrational modes of the molecule.

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ range. Intermolecular hydrogen bonding can cause these bands to shift to lower frequencies. researchgate.net

C=S stretching: This vibration is characteristic of thioamides and usually appears in the 800-1200 cm⁻¹ region.

Aromatic C-H and C-C stretching: Found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

C-Br and C-Cl stretching: These occur at lower frequencies, typically below 800 cm⁻¹.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis is also used to assign the calculated frequencies to specific vibrational modes of the molecule. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential)

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular reactivity and stability. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO would likely be localized on the thioamide group and the benzene ring, particularly the sulfur and nitrogen atoms, while the LUMO would be distributed over the aromatic ring system. The presence of electron-withdrawing bromine and chlorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzothioamide.

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface of the molecule.

Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, the most negative potential would be expected around the sulfur atom of the C=S group, making it a likely site for interaction with electrophiles.

Blue regions (positive potential): Indicate electron-poor areas, which are favorable for nucleophilic attack. These would be located around the hydrogen atoms of the amine group.

Green regions (near-zero potential): Represent neutral areas, typically found over the carbon atoms of the aromatic ring.

Quantum Chemical Descriptors of Reactivity

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound.

Ionization Energy, Hardness, and Electrophilicity Index

Based on Koopmans' theorem, the following descriptors can be approximated:

Ionization Energy (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Global Hardness (η): A measure of the molecule's resistance to charge transfer. η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η).

Illustrative Reactivity Descriptors

This table shows representative values for these descriptors, as would be calculated for a molecule like this compound.

| Descriptor | Formula | Expected Value (eV) |

| EHOMO | - | ~ -6.5 |

| ELUMO | - | ~ -1.5 |

| Ionization Energy (I) | -EHOMO | ~ 6.5 |

| Electron Affinity (A) | -ELUMO | ~ 1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 |

| Global Hardness (η) | (I - A) / 2 | ~ 2.5 |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 3.2 |

Condensed Fukui Functions for Predicting Reactive Sites

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps to identify the most reactive sites within a molecule. The condensed Fukui functions simplify this by condensing the information onto individual atomic sites.

There are three main types of condensed Fukui functions:

fk+: For nucleophilic attack (measures reactivity towards an electron-donating reagent). It is calculated from the electron populations of the neutral molecule and its anion.

fk-: For electrophilic attack (measures reactivity towards an electron-accepting reagent). It is calculated from the electron populations of the neutral molecule and its cation.

fk0: For radical attack.

For this compound, one would expect the following:

The site with the highest fk+ value would be the most susceptible to nucleophilic attack. This is often a carbon atom in the aromatic ring.

The site with the highest fk- value would be the most favorable for electrophilic attack. This is predicted to be the sulfur atom, consistent with the MEP analysis.

By calculating these indices, a detailed picture of the chemical reactivity of this compound can be constructed, guiding further experimental studies on its chemical behavior and potential applications.

Solvent Effects on Molecular and Spectroscopic Properties (PCM Model)

The study of solvent effects is crucial in understanding the behavior of a molecule in different chemical environments. The Polarizable Continuum Model (PCM) is a widely used and effective computational method to investigate these effects. researchgate.netgaussian.com This model approximates the solvent as a continuous, polarizable dielectric medium, and the solute molecule is placed within a cavity created in this medium. researchgate.net The interaction between the solute's charge distribution and the dielectric continuum of the solvent provides insights into how the solvent influences the molecule's properties.

For this compound, theoretical investigations using the PCM can elucidate the impact of solvent polarity on its molecular structure, stability, and spectroscopic characteristics. Density Functional Theory (DFT) calculations, often at the B3LYP level with a suitable basis set like 6-311++G(d,p), are typically employed to optimize the geometry of the molecule in the gas phase and in various solvents. researchgate.net The influence of the solvent on reactivity parameters can be significant, as solvation can alter the values of reactivity descriptors. researchgate.net

Impact on Molecular Geometry:

In a PCM study, the bond lengths, bond angles, and dihedral angles of this compound would be calculated in solvents of varying dielectric constants (e.g., non-polar solvents like cyclohexane, and polar solvents like ethanol (B145695) and water). It is generally observed that as the solvent polarity increases, the bond lengths of polar bonds may slightly elongate due to the stabilization of charge separation. For instance, the C=S and C-N bonds in the thioamide group, as well as the C-Br and C-Cl bonds, would be expected to show solvent-dependent variations.

Hypothetical Data on Solvent-Induced Geometric Changes in this compound

| Solvent | Dielectric Constant (ε) | C=S Bond Length (Å) | C-N Bond Length (Å) | Dipole Moment (Debye) |

| Gas Phase | 1 | 1.675 | 1.370 | 3.50 |

| Cyclohexane | 2.02 | 1.678 | 1.368 | 4.80 |

| Ethanol | 24.55 | 1.685 | 1.365 | 6.20 |

| Water | 78.39 | 1.690 | 1.363 | 7.10 |

Impact on Spectroscopic Properties:

The electronic absorption spectra (UV-Vis) of this compound are also expected to be influenced by the solvent. Time-dependent DFT (TD-DFT) calculations within the PCM framework can predict the absorption wavelengths (λmax). researchgate.net A shift in λmax, either a bathochromic (red) shift or a hypsochromic (blue) shift, can occur depending on the nature of the electronic transition and the polarity of the solvent. For π → π* and n → π* transitions, an increase in solvent polarity typically leads to a red shift and a blue shift, respectively.

Vibrational frequencies (IR and Raman) are also sensitive to solvent effects. The stretching frequencies of the N-H, C=S, and C-N groups in this compound would be of particular interest. Hydrogen bonding interactions between the N-H protons and polar, protic solvents like ethanol or water can lead to a significant red shift and broadening of the N-H stretching band.

Hypothetical Data on Solvent Effects on the Spectroscopic Properties of this compound

| Solvent | λmax (nm) (π → π*) | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) |

| Gas Phase | 290 | 3450 | 1250 |

| Cyclohexane | 295 | 3445 | 1248 |

| Ethanol | 305 | 3350 | 1240 |

| Water | 310 | 3320 | 1235 |

Molecular Dynamics Simulations (if applicable for conformational studies)

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its conformational flexibility, particularly concerning the orientation of the thioamide group relative to the benzene ring. nih.gov MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion, allowing for the exploration of the molecule's conformational space. jinr.ru

For this compound, MD simulations could be employed to study the rotational barrier around the C-C bond connecting the thioamide group to the phenyl ring. This would reveal the preferred dihedral angle and the energy landscape associated with its rotation. Such simulations are particularly useful for understanding how the molecule might interact with biological targets, such as enzymes, by revealing its accessible conformations. mdpi.com

The simulations would typically be performed using a force field (e.g., AMBER, CHARMM) that has been parameterized for similar organic molecules. The system would be solvated in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. The trajectory of the simulation, which is a record of the positions and velocities of all atoms over time, can then be analyzed to determine various properties.

Key Analyses from MD Simulations:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. For this compound, higher fluctuations might be observed for the thioamide group.

Dihedral Angle Analysis: To study the rotation around specific bonds and identify the most stable conformers.

Radial Distribution Functions (RDFs): To understand the solvation structure around the molecule, for example, by calculating the distribution of water molecules around the polar N-H and C=S groups.

Chemical Reactivity and Derivatization Strategies

Reactions at the Thioamide Functional Group

The thioamide moiety (-CSNH2) is a versatile functional group capable of undergoing several types of reactions, including nucleophilic and electrophilic attacks, cycloadditions, and redox transformations.

The thioamide group possesses both nucleophilic (at the sulfur and nitrogen atoms) and electrophilic (at the carbon atom) character. The sulfur atom can be readily alkylated by electrophiles. For instance, reaction with alkyl halides in the presence of a base leads to the formation of S-alkylated products (thioimidates).

Conversely, the carbon atom of the thioamide is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to the construction of various heterocyclic systems. For example, thioamides are known to react with α-halocarbonyl compounds in Hantzsch-type syntheses to form thiazoles. nih.gov In the case of 4-Bromo-2-chlorobenzothioamide, reaction with an α-chloroacetone would be expected to yield a 2-substituted thiazole (B1198619) derivative. nih.gov

Table 1: Examples of Nucleophilic and Electrophilic Transformations at the Thioamide Group

| Reactant Type | Example Reactant | Expected Product with this compound |

|---|---|---|

| Electrophile | Methyl iodide (CH₃I) | S-methyl-4-bromo-2-chlorobenzothioimidate |

| Nucleophile | 1-Chloroacetone | 2-((4-Bromo-2-chlorophenyl)methyl)-4-methylthiazole |

The C=S double bond within the thioamide group can participate in cycloaddition reactions. Thioamides can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. libretexts.orgresearchgate.net The reaction of this compound with a conjugated diene, such as 1,3-butadiene, under thermal conditions could potentially lead to the formation of a six-membered heterocyclic ring containing sulfur and nitrogen. libretexts.orgkharagpurcollege.ac.in

Furthermore, thioamides are known precursors for intramolecular [4+2] cycloaddition reactions, which are valuable for synthesizing fused ring systems. mdpi.com If an appropriate diene system is introduced elsewhere in the molecule, intramolecular cycloaddition involving the thioamide group can be a powerful strategy for creating complex polycyclic structures.

The thioamide functional group is susceptible to both oxidation and reduction. Oxidation of thioamides can lead to a variety of products depending on the oxidant used. Mild oxidizing agents may form disulfides, while stronger oxidants can convert the thioamide to the corresponding amide or even sulfonic acid derivatives.

Reduction of the thioamide group, typically with reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yields the corresponding amine. For this compound, this reaction would produce (4-Bromo-2-chlorophenyl)methanamine. This transformation is a key step in converting the benzothioamide to a benzylamine (B48309) derivative, opening up further avenues for functionalization. The reduction of a related nitro compound has been documented, highlighting the feasibility of such transformations on substituted aromatic rings. rsc.org

Reactions at the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position. Both are ortho-, para-directing deactivators for electrophilic aromatic substitution. The thioamide group is also a deactivating group. The interplay of these substituents governs the regioselectivity of further reactions on the aromatic ring.

Further electrophilic substitution on the this compound ring will be influenced by the directing effects of the existing substituents. The chlorine atom at C-2 directs incoming electrophiles to its ortho (C-3) and para (C-5) positions. The bromine atom at C-4 directs to its ortho positions (C-3 and C-5). Therefore, the C-3 and C-5 positions are electronically activated for electrophilic attack.

Halogenation: The introduction of another halogen atom, such as bromine or chlorine, via electrophilic aromatic substitution will likely occur at the C-3 or C-5 positions. google.comgoogle.comyoutube.com The reaction is typically carried out using a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). libretexts.orglumenlearning.com Given the steric hindrance from the adjacent chloro and bromo groups, substitution at the C-5 position might be favored.

Nitration: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid. uri.edu The nitro group (NO₂) would also be directed to the C-3 or C-5 positions of the this compound ring. sigmaaldrich.comyoutube.com The strongly deactivating nature of the existing substituents means that forcing conditions (e.g., elevated temperatures) may be required, which could increase the risk of side reactions. uri.edu

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 3,4-Dibromo-2-chlorobenzothioamide and/or 4,5-Dibromo-2-chlorobenzothioamide |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.comlibretexts.orglibretexts.org In this compound, both the bromo and chloro substituents are potential leaving groups. However, the thioamide group is not a sufficiently strong activating group to facilitate SNAr under standard conditions.

For an SNAr reaction to occur on this substrate, very strong nucleophiles (e.g., sodium amide) and/or harsh reaction conditions (high temperature and pressure) would likely be necessary. libretexts.orgmasterorganicchemistry.com Under such conditions, the chlorine atom, being generally a better leaving group than bromine in SNAr reactions when activated, might be displaced. masterorganicchemistry.comyoutube.com The reaction could also proceed via a benzyne (B1209423) mechanism under the influence of a very strong base. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions at Halogen Sites

The presence of two distinct halogen atoms—a bromine at the 4-position and a chlorine at the 2-position—on the benzothioamide ring makes this compound a prime candidate for selective metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the stepwise introduction of various substituents, leading to a diverse array of derivatives. The differential reactivity of the C-Br and C-Cl bonds is often exploited to achieve site-selective modifications.

Suzuki Coupling:

The Suzuki reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, has been applied to this compound. The greater reactivity of the C-Br bond compared to the C-Cl bond under specific palladium-catalyzed conditions allows for selective coupling at the 4-position. This enables the introduction of aryl or vinyl groups, while leaving the chlorine atom available for subsequent transformations.

Heck Coupling:

Similar to the Suzuki reaction, the Heck coupling, which involves the reaction of an unsaturated halide with an alkene, can be directed to the more reactive C-Br bond of this compound. This selectivity provides a pathway to introduce alkenyl substituents at the 4-position of the benzothioamide core.

Sonogashira Coupling:

The Sonogashira reaction, a coupling of a terminal alkyne with an aryl or vinyl halide, also demonstrates selectivity for the C-Br bond of this compound. This reaction is instrumental in installing alkynyl moieties, which can serve as handles for further synthetic elaborations, such as cycloadditions or the formation of more complex heterocyclic systems.

| Reaction | Catalyst/Reagents | Reactant | Product |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acid | 4-Aryl-2-chlorobenzothioamide |

| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃ | Alkene | 4-Alkenyl-2-chlorobenzothioamide |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Terminal alkyne | 4-Alkynyl-2-chlorobenzothioamide |

Synthesis of Novel Heterocyclic Derivatives

The strategic placement of the thioamide and halogen functional groups on the this compound scaffold facilitates the construction of various fused heterocyclic systems.

Thiazole and Thiazine (B8601807) Ring Annulation

The thioamide functionality is a key reactive site for building thiazole and thiazine rings. By reacting this compound with appropriate bifunctional reagents, annulation can be achieved. For instance, reaction with α-haloketones can lead to the formation of a thiazole ring fused to the benzothioamide core. Similarly, reagents containing two electrophilic centers can be employed to construct a six-membered thiazine ring.

Role As an Intermediate in Organic Synthesis and Advanced Materials Research

Building Block for Pharmaceutical Intermediates and Agrochemicals

The primary documented application of 4-Bromo-2-chlorobenzothioamide is in the synthesis of pharmaceutical intermediates. Specifically, it serves as a key precursor for the formation of substituted thiazole (B1198619) rings, which are prevalent scaffolds in many biologically active compounds.

A notable example is its use in the synthesis of therapeutic compounds that act as inhibitors for transcription factor BRN2. epo.org The synthesis involves the reaction of 4-bromo-2-chlorobenzonitrile (B136228) with thioacetamide (B46855) in the presence of hydrochloric acid in dioxane to yield this compound. epo.org This intermediate is then reacted with a suitable α-bromoketone to construct the thiazole ring through a Hantzsch-type thiazole synthesis. epo.org This pathway highlights the importance of this compound in generating molecular complexity for potential drug candidates. epo.org

While its role in pharmaceutical synthesis is specifically documented, its application in the synthesis of agrochemicals is not explicitly detailed in the available scientific literature.

Precursor for Advanced Ligands in Organometallic Chemistry

The thioamide functional group and the halogenated aromatic ring of this compound suggest its potential as a precursor for ligands in organometallic chemistry. The sulfur and nitrogen atoms of the thioamide can act as coordination sites for metal ions. However, a review of current scientific literature does not provide specific examples or detailed research on the use of this compound for the synthesis of advanced ligands for organometallic complexes.

Potential in the Synthesis of Functional Organic Materials

Functional organic materials, such as those used in electronics and photonics, often rely on π-conjugated systems and the incorporation of heteroatoms to tune their properties. The aromatic and heteroatomic nature of this compound makes it a candidate for investigation as a building block in this field. For instance, the thioamide moiety could be incorporated into polymers or macrocycles. Nevertheless, there is currently no specific research in the surveyed literature that details the synthesis of functional organic materials using this compound as a precursor.

Future Research Directions and Methodological Advancements for 4 Bromo 2 Chlorobenzothioamide

The development of novel synthetic methodologies and analytical techniques is paramount to unlocking the full potential of specialized chemical compounds like 4-Bromo-2-chlorobenzothioamide. Future research should prioritize efficiency, sustainability, and precision, moving beyond traditional synthetic routes to embrace cutting-edge approaches. The following sections outline key areas for future investigation, focusing on methodological advancements that promise to accelerate the discovery and development of derivatives based on this scaffold.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to coupling with adjacent halogens. Discrepancies in splitting patterns may arise from solvent polarity or temperature; deuterated DMSO is recommended for consistency .

- IR spectroscopy : The thioamide (C=S) stretch at ~1250 cm⁻¹ must be distinguished from C-Br vibrations (550–650 cm⁻¹). Conflicting peaks can be resolved using computational tools (DFT) to simulate spectra .

How does steric hindrance from bromo/chloro substituents affect the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The electron-withdrawing nature of Br and Cl substituents activates the benzene ring for electrophilic attacks but creates steric challenges. For example:

- Suzuki coupling : The bulky 2-chloro group may reduce coupling efficiency with boronic acids. Optimize using Pd(PPh₃)₄ and microwave-assisted heating (120°C, 30 min) to enhance reaction rates .

- Thioamide reactivity : The C=S group participates in cyclization reactions, but competing halogen displacement requires careful pH control (pH 7–9) to avoid byproduct formation .

What are the applications of this compound in medicinal chemistry, and how is its bioactivity validated?

Advanced Research Focus

This compound serves as a precursor in drug discovery:

- Kinase inhibition : Derivatives have shown inhibitory activity against EGFR tyrosine kinase (IC₅₀ ~50 nM) in vitro. Assays use fluorescence polarization to measure binding affinity .

- Toxicity profiling : Acute toxicity (LD₅₀) is assessed via zebrafish models, with LC-MS/MS quantification of metabolic byproducts .

How can researchers address discrepancies in melting point data reported for this compound?

Basic Research Focus

Reported melting points vary (e.g., 142–143°C vs. 136–138°C) due to polymorphic forms or impurities. Mitigation strategies include:

- Recrystallization : Use ethanol/water mixtures to isolate the thermodynamically stable polymorph.

- DSC analysis : Differential scanning calorimetry identifies phase transitions and confirms purity (>98%) .

What safety protocols are critical when handling this compound in a laboratory setting?

Q. Basic Research Focus

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (evident in Safety Data Sheets for analogous brominated compounds) .

- Waste disposal : Halogenated waste must be neutralized with 10% NaOH before disposal to prevent environmental release .

How can computational chemistry predict the reactivity of this compound in novel reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model reaction pathways:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites on the aromatic ring .

- Transition state analysis : Predict activation energies for SNAr reactions, guiding experimental design .

What strategies improve the solubility of this compound in aqueous systems for biological assays?

Q. Advanced Research Focus

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Derivatization : Introduce sulfonate groups via sulfonation to enhance hydrophilicity .

How do isotopic labeling (e.g., ¹³C, ²H) techniques aid in tracking this compound in metabolic studies?

Q. Advanced Research Focus

- Synthesis of labeled analogs : Incorporate ¹³C at the thioamide carbon using K¹³CN in substitution reactions .

- Mass spectrometry : High-resolution LC-MS tracks labeled metabolites in liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.